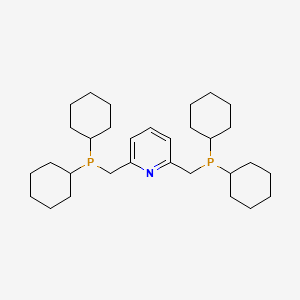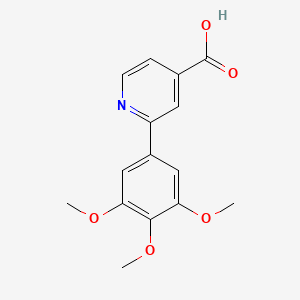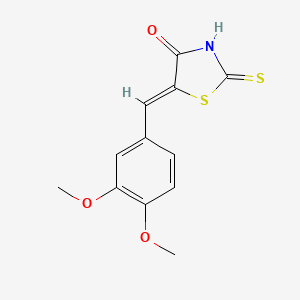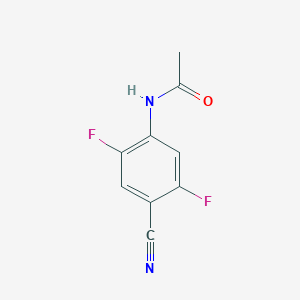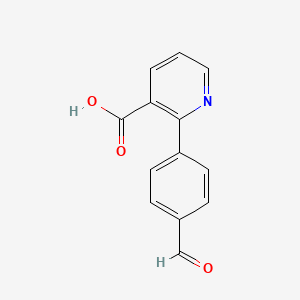
2-(4-Formylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formylphenyl)nicotinic acid (2FPA) is a chemical compound with a molecular formula of C11H9NO2. It is an aromatic organic acid and a derivative of nicotinic acid. 2FPA has been studied extensively in scientific research due to its unique properties and potential applications.
科学的研究の応用
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including 2-(4-formylphenyl)pyridine, 2-(4-formylphenyl)pyrrolidine, and 2-(4-formylphenyl)benzimidazole. 2-(4-Formylphenyl)nicotinic acid, 95% has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative damage in neurons.
作用機序
The mechanism of action of 2-(4-Formylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant. It has been shown to scavenge reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which may also contribute to its antioxidant activity.
Biochemical and Physiological Effects
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Formylphenyl)nicotinic acid, 95% can inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to protect against oxidative damage in neurons and has been shown to scavenge reactive oxygen species. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase.
実験室実験の利点と制限
2-(4-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-(4-Formylphenyl)nicotinic acid, 95% in laboratory experiments. It is highly reactive and can be easily degraded by light or heat. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for 2-(4-Formylphenyl)nicotinic acid, 95% research. One potential direction is to explore its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its mechanism of action and to identify new potential applications. Finally, research could be conducted to improve the synthesis methods for 2-(4-Formylphenyl)nicotinic acid, 95% and to develop more stable forms of the compound.
合成法
2-(4-Formylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-formylphenol and sodium nitrite in acetic acid. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%. Another method involves the reaction of 4-formylphenol and sodium nitrite in ethyl acetate. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
2-(4-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBATKZFSKSRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476075 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)nicotinic acid | |
CAS RN |
566198-30-9 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)






